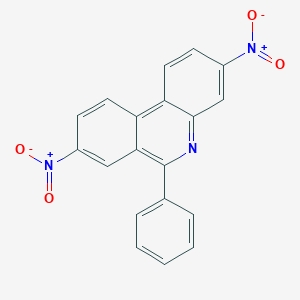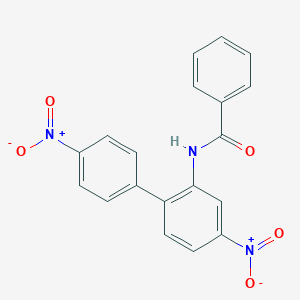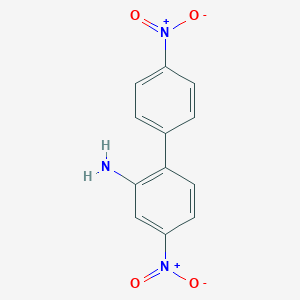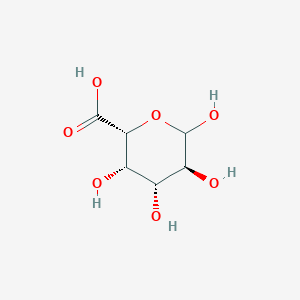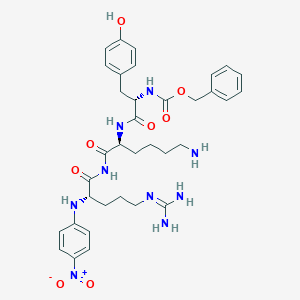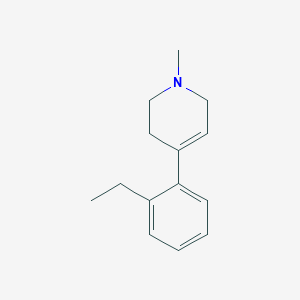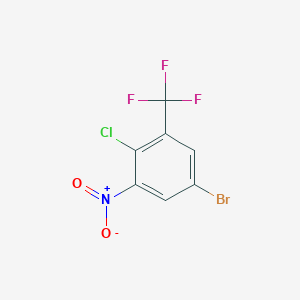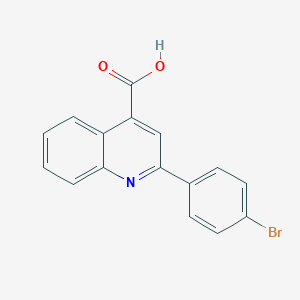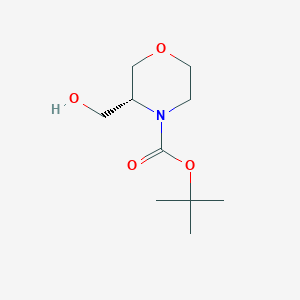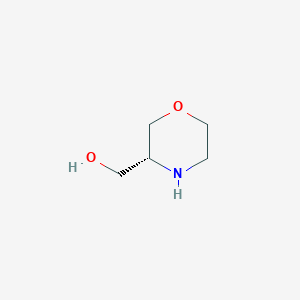
3-(Fmoc-アミノ)フェニル酢酸
説明
Synthesis Analysis
The synthesis of 3-(Fmoc-amino)phenylacetic acid and related Fmoc-protected amino acids involves various strategies, including microwave irradiation and solid-phase synthesis techniques. For instance, Fmoc-N,N′-bis-Boc-5-, 6-, and 8-guanyl-Tic-OH, amino acids combining the basic features of arginine with the aromatic features of phenylalanine, have been synthesized using microwave irradiation (Severino et al., 2004). Additionally, solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids demonstrates the versatility of Fmoc-amino acids in peptide synthesis (Busnel et al., 2005).
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids is crucial for their function in peptide synthesis. The aromatic Fmoc group significantly influences the physicochemical properties of the amino acids, facilitating their use in peptide synthesis. Studies on the molecular structure, including crystallographic analysis, provide insights into the interaction patterns and stability of Fmoc-amino acids (Bojarska et al., 2020).
Chemical Reactions and Properties
Fmoc-amino acids undergo various chemical reactions, including coupling reactions and deprotection steps, essential for peptide chain elongation. The reactivity of Fmoc-amino acids allows for the efficient synthesis of peptides with complex structures. For example, the solid-phase synthesis technique utilizes Fmoc amino acids for the assembly of peptides incorporating sterically hindered residues, demonstrating the versatility of Fmoc chemistry in overcoming synthetic challenges (Wenschuh et al., 1994).
科学的研究の応用
ペプチド合成
3-(Fmoc-アミノ)フェニル酢酸: は、ペプチド合成の分野で広く使用されています。Fmoc(9-フルオレニルメトキシカルボニル)基は、自動固相ペプチド合成(SPPS)中のアミノ酸の保護基として機能します。 塩基性条件下で脱離し、望ましくない副反応なしにペプチドを形成するためにアミノ酸を順次付加することができます .
組織工学
組織工学では、3-(Fmoc-アミノ)フェニル酢酸を使用して、自己組織化繊維ネットワークを作成することができます。これらのネットワークは細胞外マトリックスを模倣しており、細胞接着と増殖をサポートすることができ、組織再生にとって非常に重要です。 自己組織化プロセスは、動的および熱力学的因子、および毛細管によって提供される限られた空間の影響を受けます .
薬物送達システム
この化合物は、自己組織化構造を形成する能力があるため、薬物送達システムの設計候補となっています。 環境パラメータを制御することで、研究者は、薬物を封入し、体内の標的部位で薬物を放出するマイクロ/ナノ構造を設計することができます .
血管新生研究
3-(Fmoc-アミノ)フェニル酢酸: は、血管新生研究に用途があり、その自己組織化特性は平行に並んだ順序立った繊維ネットワークを形成するために使用されます。 これらのネットワークは、新しい血管を形成するために不可欠な内皮細胞の接着と増殖を研究するために使用できます .
抗バイオフィルム剤
研究によると、3-(Fmoc-アミノ)フェニル酢酸を含むFmoc-アミノ酸は、抗バイオフィルム活性を示します。 この特性は、従来の抗生物質に抵抗性を持つことが多いバイオフィルム関連感染症に対する新しい治療法の開発に特に役立ちます .
新規生体有機足場の合成
3-(Fmoc-アミノ)フェニル酢酸を含むFmoc-アミノ酸の自己組織化は、ユニークな特性を持つさまざまな構造の形成を促進します。 これらの構造は、新しいバイオマテリアルの開発など、さまざまな用途に使用できる生体有機足場として機能します .
作用機序
Target of Action
The primary target of 3-(Fmoc-amino)phenylacetic acid is the amine group in organic synthesis . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used to prevent unwanted reactions at the amine group during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . , allowing for the successful synthesis of the peptide.
Pharmacokinetics
It’s important to note that the fmoc group’s stability during storage is improved by reducing the free amine content .
Result of Action
The result of the action of 3-(Fmoc-amino)phenylacetic acid is the successful synthesis of peptides with high purity . The use of high-quality Fmoc-amino acids can result in dramatic improvements in peptide yield .
Action Environment
The action of 3-(Fmoc-amino)phenylacetic acid can be influenced by various environmental factors. For instance, the stability of the Fmoc group during storage can be affected by the presence of free amines . Therefore, it’s crucial to control the environment to ensure the efficacy and stability of the compound.
将来の方向性
Fmoc-amino acids, including 3-(Fmoc-amino)phenylacetic acid, have shown a resurgence in peptide drug discovery since 2000, providing 28 non-insulin peptide drugs worldwide . This represents half the total number of approved peptide therapeutics since the commercialization of the first one, insulin, in 1923 . The versatility of Fmoc-amino acids for combining with other inorganic and organic nanoparticles led to interesting hybrid materials including graphene oxide . Therefore, the future directions of 3-(Fmoc-amino)phenylacetic acid could be in the field of peptide drug discovery and the development of hybrid materials.
特性
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)13-15-6-5-7-16(12-15)24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSRRXZHWJUCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3yl)-2-methyl-2H-indazole-3-carboamide](/img/structure/B17710.png)
